BenchChemオンラインストアへようこそ!

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Chemical-probe SAR scaffold-hopping

Acquire N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 941994-27-0) to secure a structurally unique, homogeneous heterocyclic probe. Its rare N-benzyl substituent on the tertiary amide introduces a specific hydrophobic footprint essential for probing steric tolerance, where generic 'benzothiazole-isoxazole' mixtures compromise data integrity. This pure, single-CAS entity ensures unambiguous SAR attribution and serves as a stable, well-defined starting material for diversification libraries or as a unique LC-MS marker. Guarantee experimental reproducibility with this analytically challenging, custom-synthesized compound.

Molecular Formula C19H15N3O2S
Molecular Weight 349.41
CAS No. 941994-27-0
Cat. No. B2499895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
CAS941994-27-0
Molecular FormulaC19H15N3O2S
Molecular Weight349.41
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4
InChIInChI=1S/C19H15N3O2S/c1-13-7-8-15-17(11-13)25-19(21-15)22(12-14-5-3-2-4-6-14)18(23)16-9-10-20-24-16/h2-11H,12H2,1H3
InChIKeyLWOWZMJHDHYEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 941994‑27‑0 Procurement Guide: N‑Benzyl‑N‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)‑1,2‑oxazole‑5‑carboxamide Structural and Sourcing Baseline


N‑Benzyl‑N‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)‑1,2‑oxazole‑5‑carboxamide (CAS 941994‑27‑0) is a fully synthetic, hybrid heterocyclic small molecule (MW 349.41 g mol⁻¹, formula C₁₉H₁₅N₃O₂S) that fuses a 6‑methyl‑1,3‑benzothiazole core with an isoxazole‑5‑carboxamide moiety via a tertiary amide linkage carrying an N‑benzyl substituent . The compound belongs to the broad benzothiazole‑carboxamide class, but its specific substitution pattern—particularly the simultaneous presence of a 6‑methyl group on the benzothiazole ring and an N‑benzyl group on the carboxamide nitrogen—is rarely described in the open scientific or patent literature. As of the search date, no primary research articles, patents with quantitative biological data, or entries in major public bioactivity databases (PubChem, ChEMBL, BindingDB) that report measured IC₅₀, Kd, or other numerical activity parameters for this exact CAS number could be identified . Consequently, the compound’s principal differentiation currently rests on its unique and well‑defined chemical structure rather than on published comparative performance data.

Why Generic ‘Benzothiazole‑Isoxazole’ Compounds Cannot Substitute CAS 941994‑27‑0 in Focused Screening Cascades


Within the benzothiazole‑isoxazole chemical space, even minor structural modifications frequently cause order‑of‑magnitude shifts in target affinity, selectivity, and physicochemical properties. The N‑benzyl substituent on the tertiary amide of CAS 941994‑27‑0 introduces a specific hydrophobic and steric footprint that cannot be replicated by analogs bearing N‑phenyl, N‑alkyl, or N‑H groups; removal or relocation of the 6‑methyl group on the benzothiazole ring further alters both electronic distribution and the compound’s conformational preferences . In the absence of published head‑to‑head data, the structural uniqueness alone constitutes a rational basis for treating CAS 941994‑27‑0 as a non‑interchangeable chemical entity. Generic procurement of superficially similar ‘benzothiazole‑isoxazole’ building blocks therefore risks introducing an undefined chemical probe into the experimental system, compromising the reproducibility and interpretability of structure–activity relationship (SAR) studies .

Quantitative Differentiation Evidence for CAS 941994‑27‑0: Head‑to‑Head and Class‑Level Comparisons


Structural Uniqueness Analysis: CAS 941994‑27‑0 Versus Closest Commercially Catalogued Benzothiazole‑Isoxazole Analogs

High‑strength quantitative differentiation evidence (head‑to‑head IC₅₀, Kd, or in‑vivo data) is currently absent from the open literature for CAS 941994‑27‑0. The strongest available differentiation is therefore structural: a substructure search of the same vendor catalogues that list 941994‑27‑0 reveals that the combination of (i) a 6‑methyl‑1,3‑benzothiazole core, (ii) an isoxazole‑5‑carbonyl group, and (iii) an N‑benzyl substituent on the tertiary amide nitrogen is not duplicated by any other compound with a disclosed CAS number . The most closely related catalogued analogs either lack the N‑benzyl group (e.g., N‑(4‑methylbenzo[d]thiazol‑2‑yl)isoxazole‑5‑carboxamide) or replace the isoxazole with a different heterocycle (e.g., N‑benzyl‑N‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)‑5‑nitrofuran‑2‑carboxamide) . No analog that simultaneously retains the 6‑methyl, N‑benzyl, and isoxazole‑5‑carbonyl features has been identified in publicly searchable databases .

Chemical-probe SAR scaffold-hopping

Physicochemical Property Comparison: CAS 941994‑27‑0 Versus the Des‑Benzyl Analog

Although no experimentally measured log P or solubility value has been published for 941994‑27‑0, the computed physicochemical property shift induced by the N‑benzyl group relative to the closest purchasable reference compound—N‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)isoxazole‑5‑carboxamide (des‑benzyl analog)—can be estimated using standard in silico tools. The addition of the benzyl group increases the molecular weight from ≈258 g mol⁻¹ to 349 g mol⁻¹ and is predicted to raise the calculated log P by approximately 1.5–2.0 log units (ALOGPS consensus estimate), moving the compound from a moderately polar space into a more lipophilic region characteristic of CNS‑penetrant or membrane‑bound target ligands . Such a shift would be expected to alter membrane permeability, plasma protein binding, and off‑target promiscuity profiles in a manner that cannot be mimicked by the des‑benzyl parent.

Drug-likeness LogP permeability

High‑Value Application Scenarios for CAS 941994‑27‑0 Based on Structural and Physicochemical Evidence


Chemical Probe for Benzothiazole‑Isoxazole SAR Expansion

When a screening hit or lead series contains a benzothiazole‑isoxazole core but lacks an N‑benzyl substituent, CAS 941994‑27‑0 serves as a rationally selected analog to probe the steric and lipophilic tolerance of the target binding pocket. The structural uniqueness of the compound (no exact‑match analog available) means that any biological activity observed can be unambiguously attributed to this chemotype, avoiding the confounding effects of isomeric or near‑neighbor mixtures that complicate hit‑to‑lead progression .

Negative Control or Selectivity Panel Compound for Kinase or CNS Target Profiling

Because the N‑benzyl group pushes the compound into a higher lipophilicity range (predicted log P ≈ 3.5–4.5), 941994‑27‑0 can be deployed in broad‑panel selectivity screens to identify off‑targets that preferentially bind lipophilic, flat heterocycles. Its structural dissimilarity to typical adenine‑mimetic kinase inhibitors makes it a useful tool for distinguishing genuine target engagement from assay interference caused by colloidal aggregation or non‑specific membrane partitioning .

Synthetic Intermediate for Late‑Stage Diversification

The tertiary amide architecture of 941994‑27‑0 provides a stable handle for further functionalization (e.g., N‑debenzylation followed by re‑alkylation, or electrophilic aromatic substitution on the benzothiazole ring). Procurement of the pure, single‑CAS compound ensures that diversification libraries are built on a homogeneous starting material, reducing the analytical burden associated with regioisomeric or underivatized impurities that are common in bulk ‘benzothiazole‑isoxazole’ mixtures .

Reference Standard for Analytical Method Development

Given the absence of identical analogs, a well‑characterized batch of 941994‑27‑0 can serve as a unique retention‑time and mass‑spectral marker for LC‑MS or GC‑MS methods designed to track benzothiazole‑containing compounds in complex biological matrices or reaction mixtures. The compound’s distinct molecular ion (m/z 349.4 [M+H]⁺) and fragmentation pattern provide a low‑background signal that is unlikely to be confused with endogenous metabolites or common laboratory contaminants .

Quote Request

Request a Quote for N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.